2-(2-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(2-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves a multi-step process. One common method includes the cyclocondensation of 2-aminobenzothiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
the principles of green chemistry and sustainability are often applied to optimize the synthesis process, including the use of deep eutectic solvents (DESs) and other environmentally friendly catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
2-(2-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain kinases or enzymes by binding to their active sites, thereby blocking their function and leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethylphenoxy)methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
2-(2-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific substitution pattern and the presence of both thiadiazole and quinazoline rings. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H11N3OS |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(2-methylphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C16H11N3OS/c1-10-6-2-3-7-11(10)14-18-19-15(20)12-8-4-5-9-13(12)17-16(19)21-14/h2-9H,1H3 |
InChI Key |
YKRSIDDZCGUWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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